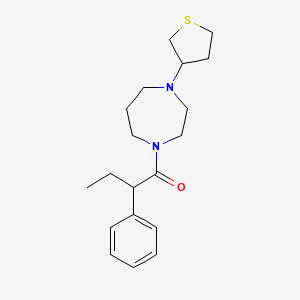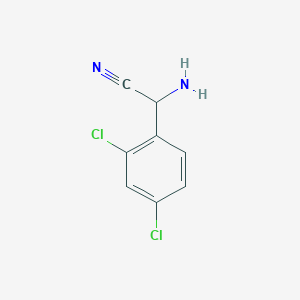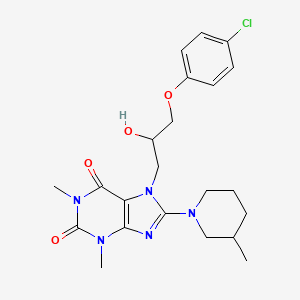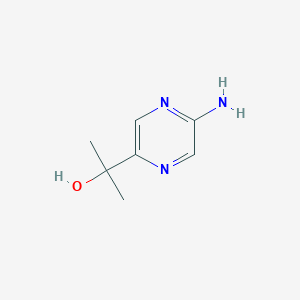![molecular formula C20H21N3O3 B2601168 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005127-71-8](/img/structure/B2601168.png)
5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-isobutyl-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural exploration of similar compounds involve advanced spectroscopic and thermodynamic methods. For example, a study by Prasad et al. (2018) details the synthesis and characterization of a racemic compound, focusing on spectral analysis and molecular geometry optimizations compared with experimental results. This research underscores the importance of diketo monomer structures and provides insights into the electronic and molecular interactions essential for further applications (S. Benaka Prasad et al., 2018).
Anti-inflammatory and Immunomodulatory Potential
Compounds related to the specified molecule have been studied for their anti-inflammatory effects. A study highlighted the anti-inflammatory activities of new derivatives from the fruiting body of Antrodia camphorata, demonstrating their potential to modulate macrophage-mediated responses. This suggests that similar compounds could have therapeutic applications in controlling inflammation and immune responses (S. Chien et al., 2008).
Corrosion Inhibition
Research into pyrrole-2,5-dione derivatives has identified their effectiveness as corrosion inhibitors for carbon steel in acidic environments. A study by Zarrouk et al. (2015) found that these compounds significantly reduce corrosion rates, suggesting potential applications in industrial maintenance and preservation strategies (A. Zarrouk et al., 2015).
Electronic and Photophysical Properties
The exploration of diketo-pyrrolo-pyrrole derivatives for their electronic and photophysical properties is another area of interest. Studies have synthesized and characterized isomeric pairs and polymorphs to understand their Raman spectra, sublimation temperatures, and intermolecular interactions. These insights are crucial for developing materials with specific optical and electronic behaviors, such as in photovoltaics or organic electronics (S. Lun̆ák et al., 2010).
Polymer Solar Cells
A novel n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) has been synthesized for use as an electron transport layer in inverted polymer solar cells. This study by Hu et al. (2015) demonstrates the potential of such compounds to enhance the power conversion efficiency of solar cells, highlighting their importance in renewable energy technologies (Lin Hu et al., 2015).
特性
IUPAC Name |
5-(2-methylpropyl)-2-phenyl-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)12-22-19(24)16-17(14-8-10-21-11-9-14)23(26-18(16)20(22)25)15-6-4-3-5-7-15/h3-11,13,16-18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUSUPPPKXYREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(tert-Butyldimethylsilyl)-5-fluoropyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B2601096.png)



![Methyl (E)-4-[2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2601105.png)

![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)